4alpha-Phorbol 12,13-diacetate
Overview
Description
4alpha-Phorbol 12,13-diacetate is a phorbol ester, a class of compounds known for their biological activity. This compound is particularly noted for its role as a transient receptor potential vanilloid 4 (TRPV4) agonist, which means it can activate TRPV4 channels, leading to various cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4alpha-Phorbol 12,13-diacetate typically involves the esterification of phorbol with acetic anhydride. The reaction is carried out under acidic conditions to facilitate the formation of the diacetate ester. The process involves the following steps:
Esterification: Phorbol is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of phorbol and acetic anhydride are reacted in industrial reactors.
Continuous Purification: Industrial-scale purification techniques, such as large-scale chromatography, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4alpha-Phorbol 12,13-diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ester groups, leading to different products.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phorbol derivatives with different functional groups, while reduction can yield phorbol alcohols .
Scientific Research Applications
4alpha-Phorbol 12,13-diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
4alpha-Phorbol 12,13-diacetate exerts its effects by activating TRPV4 channels. These channels are involved in the regulation of calcium ion influx into cells. The activation of TRPV4 by this compound leads to an increase in intracellular calcium levels, which can trigger various cellular responses, including changes in cell signaling pathways and gene expression .
Comparison with Similar Compounds
4alpha-Phorbol 12,13-diacetate is unique among phorbol esters due to its specific activation of TRPV4 channels. Similar compounds include:
Phorbol 12-myristate 13-acetate: Another phorbol ester known for its role in activating protein kinase C.
4alpha-Phorbol 12,13-didecanoate: Similar in structure but with different ester groups, leading to different biological activities.
These compounds share structural similarities but differ in their specific biological targets and effects, highlighting the unique properties of this compound .
Properties
IUPAC Name |
[(1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)28)9-15(10-25)8-16-18-21(5,6)24(18,32-14(4)27)20(31-13(3)26)12(2)23(16,17)30/h7-8,12,16-18,20,25,29-30H,9-10H2,1-6H3/t12-,16+,17-,18-,20-,22+,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHXSAMFEJVCPT-FGMNWAPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56144-62-8 | |
Record name | 4alpha-Phorbol 12,13-diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056144628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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